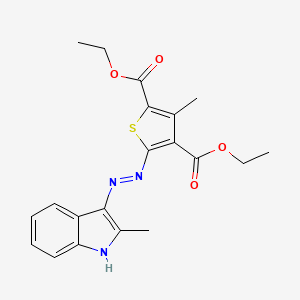
(E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-Diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities based on recent studies, including data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiophene core substituted with various functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant antitumor and antibacterial properties. The following sections delve into specific findings regarding these activities.
Antitumor Activity
Recent studies have shown that thiophene derivatives can effectively inhibit cancer cell proliferation. For instance, a study evaluating various thiophene-based compounds reported IC50 values ranging from 17 nM to 130 nM against different cancer cell lines. The mechanism of action appears to involve the inhibition of tubulin assembly and induction of apoptosis through the intrinsic mitochondrial pathway .
Table 1: Antitumor Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 25 | Tubulin inhibition |
| Compound B | MCF7 (Breast) | 45 | Apoptosis induction |
| Compound C | HeLa (Cervical) | 60 | Cell cycle arrest |
Antibacterial Activity
In addition to antitumor effects, this compound has demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria. One study noted that certain derivatives exhibited antibacterial activity exceeding that of standard antibiotics like ampicillin by 10–50 fold .
Table 2: Antibacterial Activity Against Various Bacteria
| Bacterium | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.008 | 0.015 |
| Enterobacter cloacae | 0.004 | 0.008 |
Case Studies
- Case Study on Antitumor Efficacy : A study conducted on a novel thiophene derivative showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, leading to significant tumor size reduction compared to control groups .
- Case Study on Antibacterial Properties : Another investigation focused on the antibacterial efficacy of thiophene compounds against multi-drug resistant strains of bacteria. The results highlighted the potential for these compounds as alternatives to conventional antibiotics, particularly in treating infections caused by resistant strains .
Properties
IUPAC Name |
diethyl 3-methyl-5-[(2-methyl-1H-indol-3-yl)diazenyl]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-5-26-19(24)15-11(3)17(20(25)27-6-2)28-18(15)23-22-16-12(4)21-14-10-8-7-9-13(14)16/h7-10,21H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLVDKZSLKQWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














